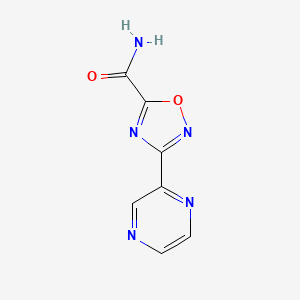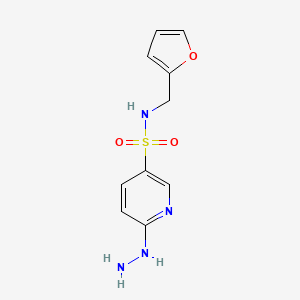
4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of hydrazones, such as this compound, is achieved by combining suitable aldehydes with four hydrazides . Various approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular formula of this compound is C17H16N4. The molecular weight is 276.343.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure, melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Activity
A study by Wagle et al. (2009) involved the synthesis of new quinoxaline derivatives, including those related to the structure of interest, demonstrating potent anticonvulsant activities. The synthesis process involved reactions with aromatic aldehydes and hydrazine hydrate, leading to compounds with promising in vivo anticonvulsant effects. This research highlights the potential of such compounds in the development of new therapeutic agents for epilepsy and related disorders (Wagle, Adhikari, & Kumari, 2009).
Macroheterocyclic Compounds Synthesis
Dziomko et al. (1981) synthesized macrocyclic compounds based on 3-chloro-2-hydrazinoquinoxaline, demonstrating a complex chemical process that could yield novel structures with potential pharmacological applications. These compounds, including hexaazacyclotetradecene derivatives, illustrate the versatility of quinoxaline derivatives in synthetic chemistry and their potential as scaffolds for developing new drugs (Dziomko, Stopnikova, Shmelev, Ryabokobylko, Adamová, Gurevich, & Poponova, 1981).
Antimicrobial Activity
Taiwo, Obafemi, & Akinpelu (2021) explored the synthesis and antibacterial properties of 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives, demonstrating significant antibacterial activity against various bacterial strains. This study underscores the potential of quinoxaline hydrazone derivatives as candidates for developing new antibacterial agents, highlighting their broad-spectrum activities against pathogens resistant to existing antibiotics (Taiwo, Obafemi, & Akinpelu, 2021).
Neuroprotective Applications
Rajamanickam et al. (2016) investigated the neuroprotective role of novel quinoxaline-2,3-bis hydrazones in a rat model of demyelination induced by ethidium bromide. The synthesized compounds exhibited curative and preventive effects against demyelination, showcasing the therapeutic potential of quinoxaline derivatives in treating neurodegenerative disorders (Rajamanickam, Selvaraj, Selvaraj, & Rajendran, 2016).
Eigenschaften
IUPAC Name |
3-methyl-N-[(E)-(4-methylphenyl)methylideneamino]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-12-7-9-14(10-8-12)11-18-21-17-13(2)19-15-5-3-4-6-16(15)20-17/h3-11H,1-2H3,(H,20,21)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXWQIQVLVZAEV-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2612714.png)

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2612716.png)
![Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2612718.png)
![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612719.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612722.png)



![3-(3,4-Dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2612729.png)
